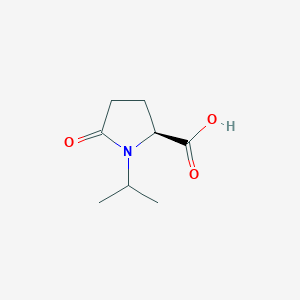
L-Proline, 1-(1-methylethyl)-5-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 1-(1-methylethyl)-5-oxo- is a chemical compound with the CAS number 342793-00-4 . It is a naturally occurring amino acid .
Molecular Structure Analysis
The molecular structure of L-Proline, 1-(1-methylethyl)-5-oxo- can be found in various chemical databases .Chemical Reactions Analysis
The specific chemical reactions involving L-Proline, 1-(1-methylethyl)-5-oxo- are not detailed in the search results .Physical And Chemical Properties Analysis
L-Proline, 1-(1-methylethyl)-5-oxo- is described as a colorless crystalline powder or crystal . More detailed physical and chemical properties can be found in chemical databases .科学的研究の応用
Catalysis and Asymmetric Synthesis
Proline (1) stands out due to its unique role as a secondary amine among proteinogenic amino acids. It cannot act as a hydrogen-bond donor but is often found in β-turns. Proline derivatives have applications as chiral auxiliaries, reagents, and catalysts. In particular, proline-catalyzed enamine chemistry has sparked interest in asymmetric organocatalysis. Researchers have explored proline-catalyzed reactions in traditional solvents, water, and ionic liquids. Efforts continue to develop sustainable and green solvents for proline-based reactions .
Controlled Release Systems in Pharmaceutical Nanotechnology
Despite its pharmacological properties, usnic acid (UA), a lichen derivative, is toxic. Researchers have sought innovative alternatives for its application. Encapsulation of UA in controlled release systems using nanotechnology offers promise. These systems allow optimal release rates, reducing dosing frequency and minimizing side effects. By leveraging nanosystems, UA’s therapeutic efficacy can be enhanced .
Matrix Acidizing in Oil and Gas Industry
In the oil and gas industry, matrix acidizing aims to stimulate sandstone formations. L-Proline, with its unique properties, could potentially play a role in enhancing formation permeability in undamaged wells. Further research is needed to explore its effectiveness in this context .
Anticancer Effects and Serum Marker Enzymes
Sinapic acid (SA) has been studied for its anticancer effects. Researchers have investigated changes in serum marker enzymes in lung cancer induced by benzo(a)pyrene. While this isn’t directly about L-Proline, it highlights the broader field of bioactive compounds and their potential applications .
Biocatalysis and Biosensors
Silica-based nanoparticles, including those with immobilized enzymes like laccase, have been used in industrial biochemical processes, biocatalysis, and biosensors. While not specific to L-Proline, this demonstrates the versatility of nanoparticles in various applications .
Nucleic Acid-Based Tools
Nucleic acids (DNA and RNA) possess unique properties, making them versatile tools in biosensing, gene regulation, drug delivery, and targeted therapy. Although not directly related to L-Proline, this field showcases the broad applicability of nucleic acids .
作用機序
Target of Action
The primary targets of “(S)-1-isopropyl-5-oxopyrrolidine-2-carboxylic acid” are currently unknown. This compound is a derivative of L-Proline, a naturally occurring amino acid . Amino acids are known to interact with various cellular targets, including enzymes, receptors, and transport proteins, playing crucial roles in numerous biological processes.
Biochemical Pathways
L-Proline, the parent compound, is involved in several biochemical pathways, including protein synthesis and the proline-glutamate pathway
Result of Action
As a derivative of L-Proline, it may share some of the effects of L-Proline, which include roles in protein synthesis and cellular osmoregulation
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKROOJVDSHRXCY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H](CCC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)
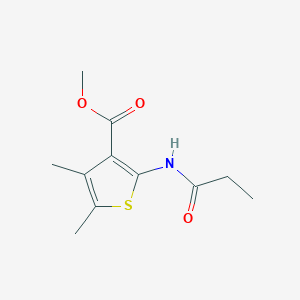
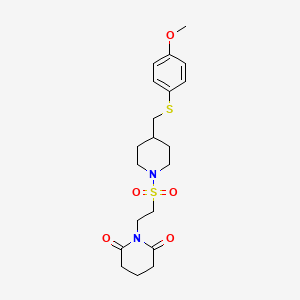
![N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B2371923.png)
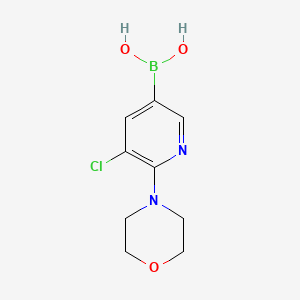
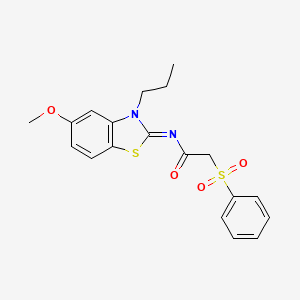
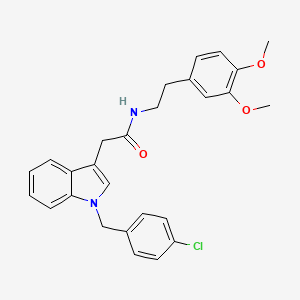
![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2371930.png)
![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371937.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)